

Methyl 5-chloro-2-methoxybenzoate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

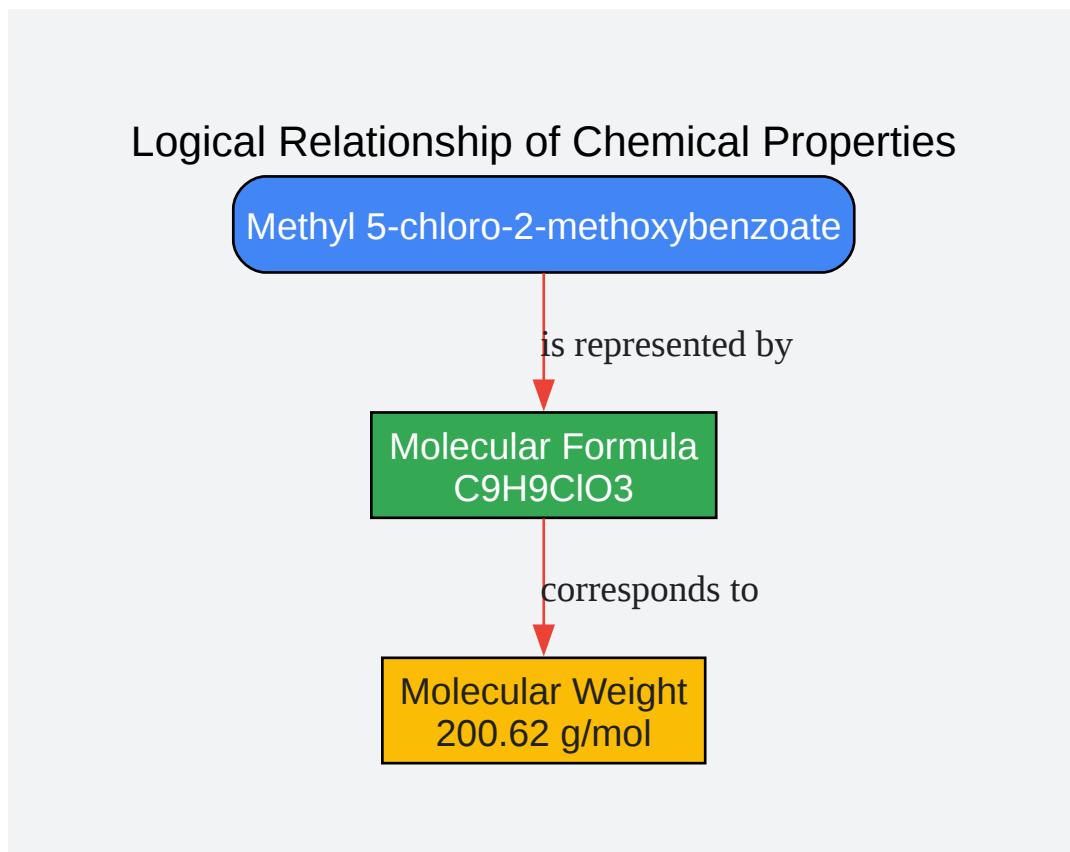
Compound Name: **Methyl 5-chloro-2-methoxybenzoate**

Cat. No.: **B154170**

[Get Quote](#)

An In-depth Technical Guide on **Methyl 5-chloro-2-methoxybenzoate**

This guide provides essential chemical data for **Methyl 5-chloro-2-methoxybenzoate**, a compound relevant to researchers, scientists, and professionals in drug development.


Core Chemical Properties

Methyl 5-chloro-2-methoxybenzoate is an aromatic compound with key applications in organic synthesis. A summary of its fundamental properties is presented below.

Property	Value	Citations
Molecular Formula	C9H9ClO3	[1] [2] [3] [4]
Molecular Weight	200.62 g/mol	[2] [4] [5]
CAS Number	33924-48-0	[1] [2] [5]
Appearance	Clear colorless to pale yellow liquid	[3]
Density	1.259 g/mL at 25 °C	[5]
Boiling Point	235-240 °C	[5]

Structural and Logical Representation

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

[Click to download full resolution via product page](#)

Chemical Identity and Properties Relationship.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Methyl 5-chloro-2-methoxybenzoate** are typically found in peer-reviewed scientific literature and chemical databases. The synthesis generally involves the esterification of 5-chloro-2-methoxybenzoic acid. Characterization and purity assessment, as indicated by a 98% assay value in some commercial products, are commonly performed using techniques such as Gas Chromatography (GC).^[3]

Gas Chromatography (GC) for Purity Assessment (General Protocol):

A general protocol for determining the purity of a compound like **Methyl 5-chloro-2-methoxybenzoate** using GC would involve the following steps. Please note that specific parameters would need to be optimized for the particular instrument and column used.

- **Instrument and Column:** A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for separating aromatic esters (e.g., a non-polar or medium-polarity column).
- **Sample Preparation:** A dilute solution of the **Methyl 5-chloro-2-methoxybenzoate** sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** A small, precise volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.
- **Separation:** An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto the column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
- **Detection:** As the separated components elute from the column, they are detected by the FID. The detector generates an electrical signal proportional to the amount of each component.
- **Data Analysis:** The resulting chromatogram shows peaks corresponding to each component. The area of each peak is integrated, and the purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-chloro-2-methoxybenzoate, 98% | Fisher Scientific [fishersci.ca]

- 2. METHYL 5-CHLORO-2-METHOXYBENZOATE | CAS 33924-48-0 [matrix-fine-chemicals.com]
- 3. Methyl 5-chloro-2-methoxybenzoate, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 5-chloro-2-methoxybenzoate 98 33924-48-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [Methyl 5-chloro-2-methoxybenzoate molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154170#methyl-5-chloro-2-methoxybenzoate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com